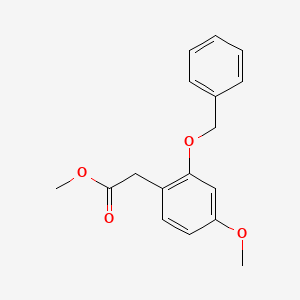![molecular formula C14H15NO2 B14257493 Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 172678-78-3](/img/structure/B14257493.png)
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure, which is a fusion of benzene and pyridine rings, with a 4-[2-(1,3-dioxolan-2-yl)ethyl] substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Miller Synthesis: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde and a ketone to form the quinoline ring system.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Applications De Recherche Scientifique
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, agrochemicals, and polymers
Mécanisme D'action
The mechanism of action of Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with DNA replication. For instance, quinoline derivatives are known to inhibit topoisomerases, which are essential for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- can be compared with other quinoline derivatives and similar heterocyclic compounds:
Quinoline: The parent compound, known for its broad range of biological activities.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different chemical properties.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring, known for its biological significance
Conclusion
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
172678-78-3 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-[2-(1,3-dioxolan-2-yl)ethyl]quinoline |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-12(3-1)11(7-8-15-13)5-6-14-16-9-10-17-14/h1-4,7-8,14H,5-6,9-10H2 |
Clé InChI |
ZYXNAQRXUFIBIF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
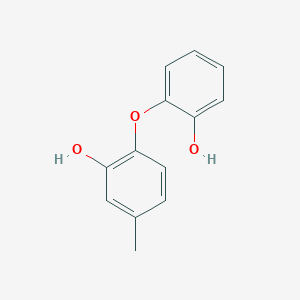
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
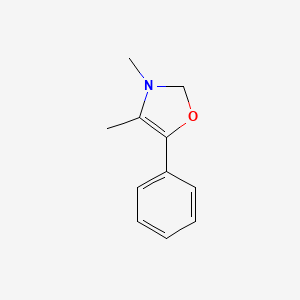
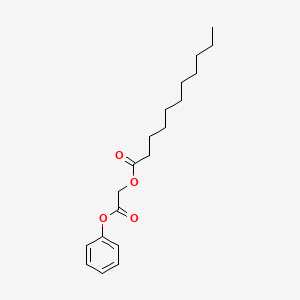
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
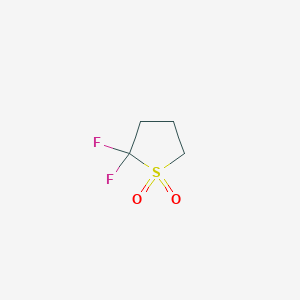

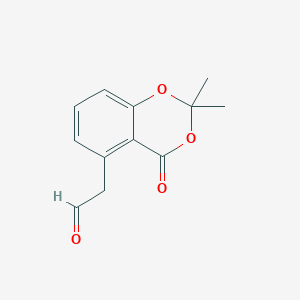
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
